molecular formula C20H18BrN3O5 B2990153 N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891868-50-1

N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2990153
CAS No.: 891868-50-1
M. Wt: 460.284
InChI Key: QZEKFZVTSDECFW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O5 and its molecular weight is 460.284. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which, although not directly matching the queried compound, share structural similarities with N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide. The research focused on synthesizing coordination complexes and evaluating their antioxidant activity through various in vitro assays, showcasing the compound's potential in developing new antioxidant agents Chkirate et al., 2019.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to N-(2-hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs. This study demonstrates the relevance of acetamide derivatives in the synthesis of pharmaceuticals, suggesting potential applications of the queried compound in drug development Magadum & Yadav, 2018.

Crystal Structure and Hydrogen Bonding

Narayana et al. (2016) reported the crystal structures of two C,N-disubstituted acetamides, which, through their hydrogen bonding interactions, form complex supramolecular architectures. This research indicates the potential of acetamide derivatives like the queried compound in forming intricate molecular structures, which could have implications in materials science and molecular engineering Narayana et al., 2016.

Heterocyclic Compound Synthesis

Kametani et al. (1981) described the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, a process that could be relevant to the synthesis or functionalization of compounds like this compound, indicating its potential utility in creating complex heterocyclic structures Kametani et al., 1981.

Nonlinear Optical Properties

Castro et al. (2017) determined the nonlinear optical properties of organic crystals, including acetamide derivatives, highlighting their potential in photonic devices like optical switches and modulators. This suggests that this compound could have applications in the development of new materials for optical and electronic devices Castro et al., 2017.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O5/c1-28-16-8-7-15(11-17(16)29-2)24-10-9-23(19(26)20(24)27)12-18(25)22-14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKFZVTSDECFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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